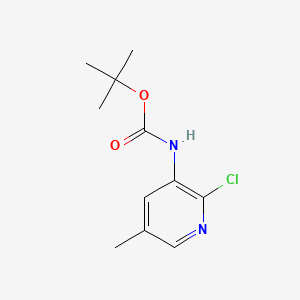
tert-Butyl 2-chloro-5-methylpyridin-3-ylcarbamate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
tert-Butyl 2-chloro-5-methylpyridin-3-ylcarbamate is a chemical compound with the molecular formula C11H15ClN2O2 and a molecular weight of 242.70 g/mol . It is a solid compound used primarily in research and development settings. The compound is known for its role as a protecting group in organic synthesis, particularly for amines .
准备方法
Synthetic Routes and Reaction Conditions
tert-Butyl 2-chloro-5-methylpyridin-3-ylcarbamate can be synthesized through a multi-step process involving the reaction of 2-chloro-5-methylpyridine with tert-butyl chloroformate. The reaction typically occurs under basic conditions, using a base such as triethylamine to facilitate the formation of the carbamate linkage .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using similar reaction conditions as those employed in laboratory settings. The process may be optimized for higher yields and purity through the use of advanced purification techniques such as recrystallization and chromatography .
化学反应分析
Types of Reactions
tert-Butyl 2-chloro-5-methylpyridin-3-ylcarbamate undergoes various chemical reactions, including:
Nucleophilic substitution: The chlorine atom can be substituted by nucleophiles such as amines or thiols.
Common Reagents and Conditions
Nucleophilic substitution: Reagents such as amines or thiols in the presence of a base like triethylamine.
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide).
Major Products Formed
Nucleophilic substitution: Substituted pyridine derivatives.
Hydrolysis: 2-chloro-5-methylpyridine and tert-butyl alcohol.
科学研究应用
tert-Butyl 2-chloro-5-methylpyridin-3-ylcarbamate is used in various scientific research applications, including:
Organic synthesis: As a protecting group for amines, it facilitates the selective modification of other functional groups in complex molecules.
Medicinal chemistry: It is used in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients (APIs).
Biological research: The compound is employed in the study of enzyme mechanisms and protein-ligand interactions.
作用机制
The primary mechanism of action for tert-Butyl 2-chloro-5-methylpyridin-3-ylcarbamate involves its role as a protecting group. The carbamate group protects the amine functionality from unwanted reactions during synthetic transformations. The tert-butyl group can be removed under acidic conditions, revealing the free amine for further reactions .
相似化合物的比较
Similar Compounds
- tert-Butyl (2-chloro-5-methylpyridin-3-yl)methylcarbamate
- tert-Butyl 2-chloro-5-methylpyridin-3-ylcarbamate
Uniqueness
This compound is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct reactivity and selectivity in chemical reactions. Its use as a protecting group for amines is particularly valuable in organic synthesis, allowing for the selective modification of complex molecules .
生物活性
tert-Butyl 2-chloro-5-methylpyridin-3-ylcarbamate is a chemical compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic implications, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is C10H13ClN2O2, with a molecular weight of approximately 228.68 g/mol. The compound features a pyridine ring substituted with a chloro group and a tert-butyl carbamate moiety, which may influence its biological activity through steric effects and electronic properties.
The biological activity of this compound is primarily attributed to its interactions with various biological targets, including enzymes and receptors. The compound is believed to act as an inhibitor for certain kinases, potentially modulating signaling pathways involved in disease processes.
Enzyme Inhibition
Research indicates that compounds with similar structures often exhibit significant enzyme inhibition properties. For instance, studies have shown that derivatives of pyridine-based compounds can inhibit spleen tyrosine kinase (SYK), which is implicated in autoimmune diseases and lymphomas . The specific inhibitory activity of this compound against these targets remains an area for further investigation.
In Vitro Studies
In vitro assays have been conducted to evaluate the pharmacological profile of related compounds. For example, one study examined the thermal denaturation midpoint (Tm) shifts in various kinases upon treatment with similar pyridine derivatives, providing insights into binding affinity and selectivity .
Table 1: In Vitro Activity Profiles of Pyridine Derivatives
| Compound | Target Kinase | IC50 (μM) | Remarks |
|---|---|---|---|
| Compound A | SYK | 1.2 | High selectivity |
| Compound B | CaMK1D | 0.8 | Improved potency |
| This compound | TBD | TBD | Under investigation |
Therapeutic Implications
The potential therapeutic applications of this compound include its use as a drug candidate in treating autoimmune diseases and certain cancers. Its ability to selectively inhibit specific kinases could lead to reduced side effects compared to less selective agents.
Case Studies
- Autoimmune Disease Treatment : A study highlighted the effectiveness of similar compounds in reducing symptoms in animal models of autoimmune diseases, suggesting that this compound could have comparable effects .
- Cancer Research : Another investigation focused on the antiproliferative effects of pyridine derivatives in cancer cell lines, demonstrating promising results that warrant further exploration of this compound's efficacy against tumor growth .
属性
IUPAC Name |
tert-butyl N-(2-chloro-5-methylpyridin-3-yl)carbamate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15ClN2O2/c1-7-5-8(9(12)13-6-7)14-10(15)16-11(2,3)4/h5-6H,1-4H3,(H,14,15) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RHAUUZRWGHXLJB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(N=C1)Cl)NC(=O)OC(C)(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15ClN2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.70 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。













